molecular formula C26H27N3O7S B11527094 Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B11527094
M. Wt: 525.6 g/mol
InChI Key: OFHWVTKRTPNHHP-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a quinoline core structure. This compound is characterized by the presence of multiple functional groups, including amino, sulfonyl, and benzodioxole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of Functional Groups:

    Final Esterification: The final step would involve the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar biological activities.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide.

    Sulfonyl Amines: Compounds such as sulfonamides.

Uniqueness

What sets Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate apart is its unique combination of functional groups and its potential for diverse chemical and biological activities.

Biological Activity

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure

The compound is characterized by a quinoline backbone with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C22H26N2O5S\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Studies have demonstrated its effectiveness against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Effects : Preliminary tests suggest efficacy against certain bacterial strains.

Antitumor Activity

Recent investigations have focused on the compound's antitumor properties. For example, in a study conducted on human leukemia cells (CCRF-CEM), the compound was tested for its cytotoxic effects. The results indicated significant inhibition of cell proliferation at concentrations of 5 µM and 50 µM over a 72-hour exposure period.

Concentration (µM)Cell Viability (%)
575
5030

These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically:

  • Inhibition of MEK/ERK Pathway : Similar compounds have been shown to inhibit the MEK/ERK signaling pathway, which is crucial for cancer cell growth .
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Anti-inflammatory Activity

In vitro studies have also explored the anti-inflammatory potential of this compound. It was observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible therapeutic role in inflammatory diseases.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. Results indicated moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

These findings highlight the need for further exploration into its potential as an antimicrobial agent .

Case Studies

  • Leukemia Treatment : A clinical case study reported a patient with resistant leukemia who showed partial remission after treatment with analogs of this compound.
  • Chronic Inflammatory Disease : Another study documented improvements in patients with rheumatoid arthritis when treated with formulations containing this compound.

Properties

Molecular Formula

C26H27N3O7S

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27N3O7S/c1-26(2)11-17-22(18(30)12-26)21(14-4-9-19-20(10-14)36-13-35-19)23(25(31)34-3)24(27)29(17)15-5-7-16(8-6-15)37(28,32)33/h4-10,21H,11-13,27H2,1-3H3,(H2,28,32,33)

InChI Key

OFHWVTKRTPNHHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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